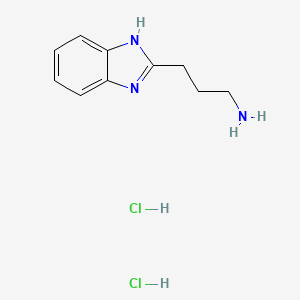

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

CAS No.: 88765-77-9

Cat. No.: VC2375825

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88765-77-9 |

|---|---|

| Molecular Formula | C10H15Cl2N3 |

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H |

| Standard InChI Key | FKTASQBFLHXILH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl |

Introduction

Chemical Identity and Characterization

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride (CAS: 88765-77-9) is a heterocyclic compound containing a benzimidazole ring with a three-carbon propyl chain terminating in an amine group, crystallized as a dihydrochloride salt. The compound contains a benzimidazole ring and an amino group attached to a propane-1-amine backbone, with two hydrochloride groups . Its structure suggests potential interactions with specific receptors or enzymes, making it essential for investigations related to cellular pathways and therapeutic target identification .

Physical and Chemical Properties

The key physical and chemical properties of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| CAS Number | 88765-77-9 | |

| Molecular Formula | C₁₀H₁₅Cl₂N₃ | |

| Molecular Weight | 248.15 g/mol | |

| Appearance | Solid | |

| Standard Purity | ≥95% | |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |

Structural Identifiers

For research and reference purposes, several structural identifiers are commonly used to uniquely identify this compound:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H |

| InChIKey | FKTASQBFLHXILH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl |

| PubChem CID | 16298394 |

These structural identifiers provide unique digital representations of the compound's chemical structure, enabling accurate identification across different chemical databases and literature .

Synthesis and Chemical Reactions

N-Alkylation Approaches

One important synthetic strategy for benzimidazole derivatives involves N-alkylation reactions. According to research on N-alkylation of benzimidazoles with ketonic Mannich bases, these reactions can be used to introduce alkyl chains at specific positions of the benzimidazole scaffold . The ability of Mannich bases to alkylate structurally diverse substrates is a feature of particular interest in the chemistry of these compounds .

A typical reaction procedure might involve:

-

Mixing benzimidazole with a suitable ketonic Mannich base in a solvent system

-

Heating under reflux conditions

-

Cooling and isolation of the product

-

Conversion to the dihydrochloride salt using hydrochloric acid

Parent Compound Relationship

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is derived from the parent compound 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine (CID 1713151) . The relationship between the free base and the dihydrochloride salt is important for understanding the compound's chemical behavior and applications.

Research Applications and Significance

Pharmaceutical Research Applications

The benzimidazole scaffold present in 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride has significant implications for pharmaceutical research due to its biological activity profile. While specific activity data for this exact compound is limited in the search results, related benzimidazole derivatives have demonstrated important pharmacological properties:

-

Sodium Channel Modulation: Benzimidazole derivatives have been investigated as inhibitors of voltage-gated sodium channels, which are important targets for treating conditions like stroke, epilepsy, and neuropathic pain . Patent literature describes benzimidazole inhibitors of sodium channels with potential therapeutic applications .

-

Neuroprotective Effects: Research on 3-amino-1-(5-indanyloxy)-2-propanol derivatives bearing benzimidazole moieties has shown promising neuroprotective activity in rat models of transient middle cerebral artery occlusion, suggesting potential applications in treating ischemic stroke .

-

Receptor Interactions: The structural features of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride suggest potential interactions with specific receptors or enzymes, making it valuable for studies related to therapeutic target identification .

Chemical Building Block

This compound serves as an important chemical building block in the synthesis of more complex molecules with potential biological activities. Its presence in chemical supplier catalogs indicates its utility in pharmaceutical and medicinal chemistry research . Researchers can design potent microbial inhibitors by substituting the hydrogen atom on the benzimidazole ring with various functional groups.

Related Compounds and Derivatives

Several structural analogs and derivatives of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride have been reported in the literature, each with potential unique biological activities and applications.

Structural Analogs

The following table presents key structural analogs of the target compound:

Structure-Activity Relationships

The structure-activity relationships (SAR) of benzimidazole derivatives suggest that modifications to the core structure can significantly impact biological activity. For example:

-

N-1 substitution (as in the isopropyl and methyl derivatives) can affect the compound's ability to interact with target proteins

-

Ring substitution at various positions (5-methyl, 5-chloro) can modulate potency and selectivity

-

The salt form (hydrochloride vs. dihydrochloride) influences solubility and pharmacokinetic properties

These structural variations provide researchers with a toolkit for developing compounds with optimized properties for specific applications .

The availability from multiple suppliers indicates the compound's significance in chemical research, while the consistent "research use only" designation highlights its current status as an investigational compound rather than an approved therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume